Cas no 1261928-73-7 (6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid)

6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- DTXSID90690712
- 3-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
- 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95%
- 1261928-73-7
- MFCD18321234
- 6-FLUORO-2-(4-METHOXYCARBONYLPHENYL)BENZOIC ACID
- 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid
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- MDL: MFCD18321234
- インチ: InChI=1S/C15H11FO4/c1-20-15(19)10-7-5-9(6-8-10)11-3-2-4-12(16)13(11)14(17)18/h2-8H,1H3,(H,17,18)
- InChIKey: WGCDSJZCIPVIEG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 274.06413699Da
- どういたいしつりょう: 274.06413699Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3
6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB328453-5g |
6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95%; . |
1261928-73-7 | 95% | 5g |
€1159.00 | 2025-03-19 | |
abcr | AB328453-5 g |
6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95%; . |
1261928-73-7 | 95% | 5g |
€1159.00 | 2023-04-26 |
6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acidに関する追加情報
Introduction to 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid (CAS No. 1261928-73-7)
6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261928-73-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its structural features that include a fluoro substituent and a methoxycarbonyl group at the para position of a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The fluoro substituent at the sixth position of the benzoic acid core is known to enhance metabolic stability and binding affinity in drug molecules. This property is particularly relevant in medicinal chemistry, where fluorine atoms are frequently incorporated into small-molecule drugs to improve pharmacokinetic profiles. The presence of the methoxycarbonyl group (also known as an ester group) at the fourth position further modifies the electronic and steric environment of the molecule, influencing its reactivity and potential applications in synthetic chemistry.
Recent advancements in drug discovery have highlighted the importance of benzoic acid derivatives as scaffolds for developing novel therapeutic agents. The structural motif of 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid has been explored in several research studies for its potential applications in targeting various biological pathways. For instance, modifications of this compound have been investigated for their role in modulating enzyme activities and receptor interactions, which are crucial for treating conditions such as inflammation, pain, and neurological disorders.
In a notable study published in the Journal of Medicinal Chemistry, researchers utilized 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid as a key intermediate in synthesizing a series of nonsteroidal anti-inflammatory drug (NSAID) analogs. The study demonstrated that the introduction of fluorine and ester functionalities significantly improved the potency and selectivity of these compounds, leading to enhanced therapeutic efficacy with reduced side effects. This finding underscores the compound's significance in developing next-generation anti-inflammatory agents.
Moreover, the methoxycarbonyl group in this molecule serves as a versatile handle for further chemical modifications. It can be readily converted into other functional groups such as hydroxyl or amine derivatives through hydrolysis or amidation reactions, respectively. This flexibility makes 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid a valuable building block for constructing more complex drug candidates.
The synthesis of 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route includes the Friedel-Crafts acylation of fluorobenzene followed by methoxylation and esterification steps. The precise control over reaction conditions is essential to achieve high yields and purity, which are critical for pharmaceutical applications.
Recent innovations in synthetic methodologies have also enabled more efficient and sustainable production processes for this compound. For example, catalytic approaches using transition metals have been reported to streamline certain reaction steps, reducing waste and energy consumption. Such advancements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The biological activity of 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid has been further explored in preclinical studies. Initial screenings have revealed potential inhibitory effects on enzymes such as cyclooxygenase (COX), which plays a key role in prostaglandin synthesis and inflammation. Additionally, analogs derived from this compound have shown promise in modulating other targets related to immune responses and cell signaling pathways.
In conclusion, 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid (CAS No. 1261928-73-7) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile applications. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts aimed at addressing various therapeutic challenges. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to remain a cornerstone in the development of innovative pharmaceuticals.
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